

In-Depth Technical Guide to Dutasteride-13C6: Chemical Properties and Structure

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Compound of Interest

Compound Name: Dutasteride-13C6

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Introduction

Dutasteride-13C6 is the isotopically labeled form of Dutasteride, a potent dual inhibitor of both type I and type II 5 α -reductase enzymes.[1] Dutasteride is a synthetic 4-azasteroid compound that blocks the conversion of testosterone to dihydrotestosterone (DHT), a key androgen involved in the pathogenesis of benign prostatic hyperplasia (BPH). **Dutasteride-13C6**, with six carbon-13 atoms incorporated into its structure, serves as an invaluable internal standard for the highly accurate and sensitive quantification of dutasteride in biological matrices using mass spectrometry-based assays.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Dutasteride-13C6**.

Chemical and Physical Properties

Dutasteride-13C6 is a white to pale yellow solid.[4] Its key chemical and physical properties are summarized in the table below. The isotopic labeling with 13C results in a higher molecular weight compared to the unlabeled dutasteride.

Property	Value	Reference(s)
Chemical Name	(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-1,2,3,4,5,6-13C6]-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide	[5]
Synonyms	(5 α ,17 β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide-13C6, Avodart-13C6, Avolve-13C6, GI 198745-13C6, Veltride-13C6	[6]
CAS Number	1217685-27-2	[4]
Molecular Formula	C ₂₁ ¹³ C ₆ H ₃₀ F ₆ N ₂ O ₂	[3]
Molecular Weight	534.49 g/mol	[6]
Exact Mass	534.24127619 Da	[7]
Appearance	Off-White to Pale Yellow Solid	[8]
Melting Point	217-219°C	[4][8]
Solubility	DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL	[1]
Storage	-20°C for long-term storage	[3][8]
Purity	≥95% by HPLC, ≥95% atom ¹³ C	[8]
Topological Polar Surface Area	58.2 Å ²	[7]
XLogP3	5.4	[7]

Chemical Structure

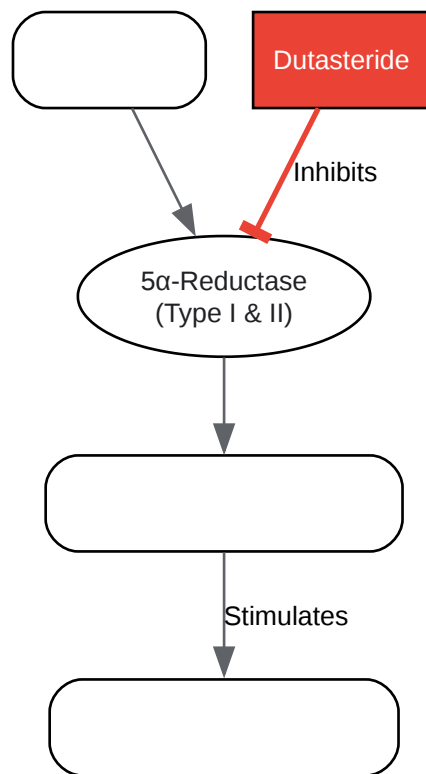
The chemical structure of **Dutasteride-13C6** consists of a 4-azasteroid core, with the six carbon-13 isotopes incorporated into the N-(2,5-bis(trifluoromethyl)phenyl) moiety. This specific labeling provides a distinct mass shift from the unlabeled dutasteride, which is essential for its use as an internal standard in mass spectrometry. The stereochemistry of the molecule is crucial for its biological activity.

Figure 1: Chemical Structure of **Dutasteride-13C6** (Image of the chemical structure of **Dutasteride-13C6** would be placed here in a full report)

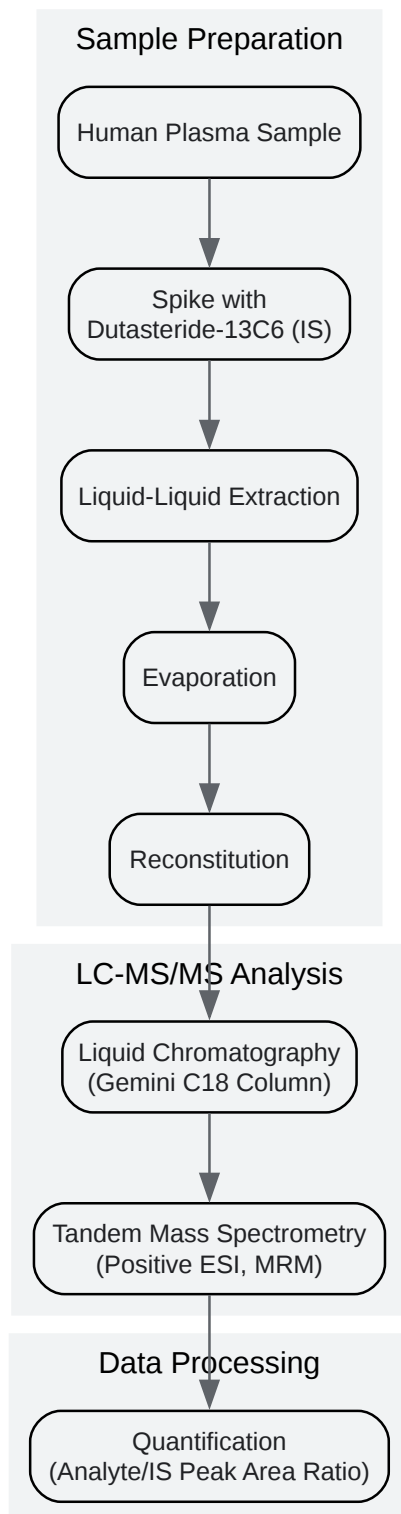
Mechanism of Action: Inhibition of 5 α -Reductase

Dutasteride, and by extension **Dutasteride-13C6**, exerts its pharmacological effect by inhibiting the 5 α -reductase enzymes. These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking both type I and type II isoforms of 5 α -reductase, dutasteride effectively reduces the circulating and intraprostatic levels of DHT. This reduction in DHT leads to a decrease in prostate volume, improvement of urinary flow, and a reduced risk of acute urinary retention.^[1]

Mechanism of Action of Dutasteride



LC-MS/MS Workflow for Dutasteride Quantification

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